3,4-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide
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Overview
Description
3,4-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide is a synthetic organic compound characterized by the presence of difluoro, furan, and tosyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide typically involves multi-step organic reactions. One common method includes:
Formation of the furan-2-yl intermediate: This step involves the preparation of the furan-2-yl group, which can be synthesized from furfural through oxidation and subsequent functional group transformations.
Introduction of the tosyl group: The tosyl group is introduced via a tosylation reaction, where a suitable precursor is reacted with tosyl chloride in the presence of a base such as pyridine.
Coupling with the benzamide core: The final step involves coupling the furan-2-yl tosyl intermediate with 3,4-difluorobenzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
3,4-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Material Science: The compound’s unique structural features make it suitable for the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The difluoro groups can enhance binding affinity through halogen bonding, while the furan and tosyl groups can provide specificity and stability. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-difluoro-N-(2-(furan-2-yl)-2-hydroxyethyl)benzamide
- 3,4-difluoro-N-(2-(furan-2-yl)-2-(thiophen-2-yl)ethyl)benzamide
- 3,4-difluoro-N-(2-(furan-2-yl)pyridin-4-yl)methyl)benzamide
Uniqueness
3,4-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide is unique due to the presence of the tosyl group, which can enhance its solubility and stability. This makes it a valuable compound for specific applications where these properties are desired.
Properties
IUPAC Name |
3,4-difluoro-N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2NO4S/c1-13-4-7-15(8-5-13)28(25,26)19(18-3-2-10-27-18)12-23-20(24)14-6-9-16(21)17(22)11-14/h2-11,19H,12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPGYQAOUKJXFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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